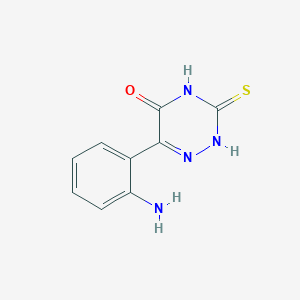

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Vue d'ensemble

Description

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with an aminophenyl group and a mercapto group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of amides or sulfonamides.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of microbial cell walls and interference with essential metabolic pathways .

Anticancer Properties

Recent investigations have indicated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit specific signaling pathways involved in tumor growth is currently under exploration .

Agricultural Applications

Pesticide Development

The compound has been evaluated for its potential use as a pesticide. Its ability to inhibit certain enzymes in pests has been documented, indicating that it could serve as a basis for developing environmentally friendly pest control solutions. Field trials are necessary to assess its efficacy and safety in agricultural settings .

Fungicidal Properties

In addition to its antibacterial effects, this compound has shown promising fungicidal activity. Research indicates that it can effectively control fungal pathogens affecting crops, thus contributing to sustainable agricultural practices .

Materials Science

Polymer Chemistry

This compound is being explored for applications in polymer chemistry. Its thiol group allows for potential cross-linking reactions in polymer networks, which can enhance the mechanical properties of materials. Research is ongoing to investigate its use in creating novel polymer composites with improved thermal and mechanical stability .

Sensor Development

The unique chemical structure of this compound makes it a candidate for developing chemical sensors. Its ability to interact with various analytes can be harnessed to create sensitive detection systems for environmental monitoring and safety applications .

Mécanisme D'action

The mechanism of action of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-aminophenol: A simpler compound with similar functional groups but lacking the triazine ring.

3-mercapto-1,2,4-triazine: Contains the triazine ring and mercapto group but lacks the aminophenyl substitution.

6-(4-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one: A structural isomer with the amino group in the para position.

Uniqueness

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and mercapto groups on the triazine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Activité Biologique

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the class of 1,2,4-triazine derivatives. Its unique structure includes a triazine ring substituted with an amino group and a mercapto group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, as well as its interactions with metal ions.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄OS, and it has garnered interest due to its potential pharmacological applications. The mercapto group is particularly significant for its ability to form complexes with metal ions, enhancing the compound's biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that similar triazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential enzymatic processes .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective against |

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines. The presence of the mercapto group may enhance its ability to interact with cancer-related enzymes or receptors, leading to apoptosis in tumor cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (Melanoma) | 15 | Significant inhibition |

| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |

| HeLa (Cervical Cancer) | 18 | Significant inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. It appears to modulate oxidative stress and inhibit pro-inflammatory cytokines. This activity may be attributed to the compound's ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions .

The precise mechanism of action for this compound remains an area of active research. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression and inflammation.

- Metal Ion Interaction : Its ability to form stable complexes with transition metals like copper and zinc may enhance its biological activity by altering enzyme function or stability .

- Oxidative Stress Modulation : The mercapto group plays a crucial role in reducing oxidative stress by acting as a reducing agent in biological systems .

Case Studies

Several studies have evaluated the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against a panel of bacteria and fungi using minimum inhibitory concentration (MIC) assays. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : Research involving various human cancer cell lines showed that treatment with the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

- Inflammation Models : In vivo models demonstrated that administration of the compound reduced inflammatory markers in induced arthritis models, suggesting potential therapeutic applications for inflammatory diseases.

Propriétés

IUPAC Name |

6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQIBJNEKJDVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351925 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27161-64-4 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.